molecular formula C22H27N3 B098006 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-butyl-5-(2-(2-pyridyl)ethyl)- CAS No. 16566-81-7

1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-butyl-5-(2-(2-pyridyl)ethyl)-

Cat. No. B098006
CAS RN: 16566-81-7
M. Wt: 333.5 g/mol
InChI Key: KZFPWXSBIIEYLC-UHFFFAOYSA-N
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Description

1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-butyl-5-(2-(2-pyridyl)ethyl)-, also known as YL-0919, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the family of indole derivatives and has shown promising results in various pre-clinical studies.

Mechanism Of Action

The exact mechanism of action of 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-butyl-5-(2-(2-pyridyl)ethyl)- is not fully understood, but it is believed to act through multiple pathways. In cancer cells, 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-butyl-5-(2-(2-pyridyl)ethyl)- has been shown to induce apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR signaling pathway. In inflammation, 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-butyl-5-(2-(2-pyridyl)ethyl)- has been shown to inhibit the NF-κB signaling pathway and reduce the production of pro-inflammatory cytokines. In neurodegenerative diseases, 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-butyl-5-(2-(2-pyridyl)ethyl)- has been shown to activate the Nrf2/ARE signaling pathway and increase the expression of antioxidant enzymes.
Biochemical and Physiological Effects:
1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-butyl-5-(2-(2-pyridyl)ethyl)- has been shown to have various biochemical and physiological effects in pre-clinical studies. In cancer cells, 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-butyl-5-(2-(2-pyridyl)ethyl)- has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. In inflammation, 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-butyl-5-(2-(2-pyridyl)ethyl)- has been shown to reduce the production of pro-inflammatory cytokines and inhibit the recruitment of immune cells. In neurodegenerative diseases, 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-butyl-5-(2-(2-pyridyl)ethyl)- has been shown to reduce oxidative stress, protect neurons from apoptosis, and improve cognitive function.

Advantages And Limitations For Lab Experiments

One of the advantages of 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-butyl-5-(2-(2-pyridyl)ethyl)- is its high potency and selectivity towards cancer cells, inflammation, and neurodegenerative diseases. This makes it a promising candidate for drug development in these fields. However, one of the limitations of 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-butyl-5-(2-(2-pyridyl)ethyl)- is its low solubility in water, which can affect its bioavailability and limit its effectiveness in vivo.

Future Directions

There are several future directions for the research and development of 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-butyl-5-(2-(2-pyridyl)ethyl)-. One of the areas of interest is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the investigation of the pharmacokinetics and pharmacodynamics of 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-butyl-5-(2-(2-pyridyl)ethyl)- in vivo to determine its efficacy and safety. Furthermore, the development of novel formulations and delivery methods for 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-butyl-5-(2-(2-pyridyl)ethyl)- can improve its bioavailability and therapeutic potential. Finally, the exploration of the potential of 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-butyl-5-(2-(2-pyridyl)ethyl)- in combination with other drugs or therapies can provide new avenues for the treatment of cancer, inflammation, and neurodegenerative diseases.
Conclusion:
1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-butyl-5-(2-(2-pyridyl)ethyl)- is a novel compound with potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. Its multi-step synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-butyl-5-(2-(2-pyridyl)ethyl)- can provide new insights into the treatment of these diseases and improve the quality of life for patients.

Synthesis Methods

The synthesis of 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-butyl-5-(2-(2-pyridyl)ethyl)- involves a multi-step process that starts with the reaction of 2,3,4,5-tetrahydro-2-butyl-4-(2-pyridyl)but-3-en-1-ol with trifluoroacetic anhydride to obtain the corresponding trifluoroacetate. This intermediate is then subjected to a series of reactions involving bromination, cyclization, and reduction to finally yield 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-butyl-5-(2-(2-pyridyl)ethyl)-. The overall yield of this process is around 25%.

Scientific Research Applications

1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-butyl-5-(2-(2-pyridyl)ethyl)- has been extensively studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. In cancer research, 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-butyl-5-(2-(2-pyridyl)ethyl)- has shown potent anti-proliferative effects against various cancer cell lines such as breast, lung, and colon cancer. Inflammation is a common underlying factor in many chronic diseases, and 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-butyl-5-(2-(2-pyridyl)ethyl)- has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative diseases such as Alzheimer's and Parkinson's, 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-butyl-5-(2-(2-pyridyl)ethyl)- has shown promising results in pre-clinical studies by protecting neurons from oxidative stress and reducing neuroinflammation.

properties

CAS RN

16566-81-7

Product Name

1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-butyl-5-(2-(2-pyridyl)ethyl)-

Molecular Formula

C22H27N3

Molecular Weight

333.5 g/mol

IUPAC Name

2-butyl-5-(2-pyridin-2-ylethyl)-3,4-dihydro-1H-pyrido[4,3-b]indole

InChI

InChI=1S/C22H27N3/c1-2-3-14-24-15-12-22-20(17-24)19-9-4-5-10-21(19)25(22)16-11-18-8-6-7-13-23-18/h4-10,13H,2-3,11-12,14-17H2,1H3

InChI Key

KZFPWXSBIIEYLC-UHFFFAOYSA-N

SMILES

CCCCN1CCC2=C(C1)C3=CC=CC=C3N2CCC4=CC=CC=N4

Canonical SMILES

CCCCN1CCC2=C(C1)C3=CC=CC=C3N2CCC4=CC=CC=N4

Other CAS RN

16566-81-7

synonyms

2,3,4,5-Tetrahydro-2-butyl-5-[2-(2-pyridyl)ethyl]-1H-pyrido[4,3-b]indole

Origin of Product

United States

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